molecular formula C7H5Cl2F2NO B6285196 [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol CAS No. 1806802-85-6

[4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol

Cat. No.: B6285196
CAS No.: 1806802-85-6
M. Wt: 228
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Description

[4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C7H5Cl2F2NO and a molecular weight of 228.02 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro, difluoromethyl, and hydroxymethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol typically involves the reaction of appropriate pyridine derivatives with chlorinating and fluorinating agents. One common method includes the chlorination of a pyridine precursor followed by difluoromethylation and subsequent hydroxymethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .

Biology and Medicine: Its difluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

  • [4,6-dichloro-2-(trifluoromethyl)pyridin-3-yl]methanol
  • [4,6-dichloro-2-(methyl)pyridin-3-yl]methanol
  • [4,6-dichloro-2-(fluoromethyl)pyridin-3-yl]methanol

Uniqueness: Compared to its analogs, [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s metabolic stability and bioavailability, making it more effective in various applications .

Properties

CAS No.

1806802-85-6

Molecular Formula

C7H5Cl2F2NO

Molecular Weight

228

Purity

95

Origin of Product

United States

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